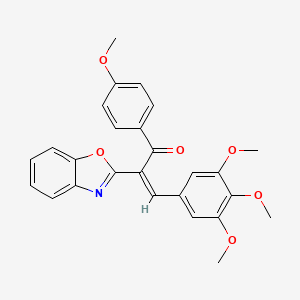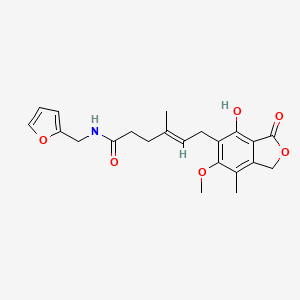
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a potential candidate for drug development and biomedical research.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity might be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with anti-inflammatory and anticancer properties.
Uniqueness
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the benzoxazole moiety and multiple methoxy groups, which may enhance its biological activity and chemical reactivity compared to other chalcones.
Eigenschaften
Molekularformel |
C26H23NO6 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO6/c1-29-18-11-9-17(10-12-18)24(28)19(26-27-20-7-5-6-8-21(20)33-26)13-16-14-22(30-2)25(32-4)23(15-16)31-3/h5-15H,1-4H3/b19-13+ |
InChI-Schlüssel |
KRMZCWQIFNPRJZ-CPNJWEJPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12171598.png)
![(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B12171606.png)

![Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12171616.png)

![2-Propanol, 1-[2-(1-methylethyl)phenoxy]-3-[(1,1,3,3-tetramethylbutyl)amino]-](/img/structure/B12171637.png)

![3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B12171653.png)
methanone](/img/structure/B12171662.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12171664.png)

![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12171672.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12171675.png)
![(4-Hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12171676.png)
